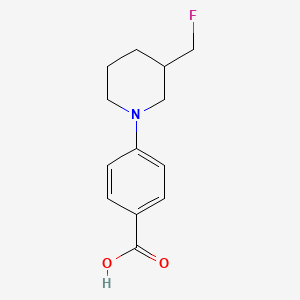
4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid
説明
4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C13H16FNO2 and its molecular weight is 237.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
生物活性
The compound 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound consists of a benzoic acid moiety linked to a piperidine ring with a fluoromethyl substituent. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C12H14F N O2 |
| Molecular Weight | 223.25 g/mol |
| Solubility | Varies (solvent dependent) |
| Log P | 2.56 |
Antiviral Activity
Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives of piperidine have shown efficacy against viruses such as Ebola and Marburg by inhibiting viral entry into host cells. The mechanism involves blocking the fusion of viral and cellular membranes, which is critical for viral replication .
Antimicrobial Activity
Research has demonstrated that similar compounds possess significant antimicrobial activity. For example, derivatives evaluated against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) showed promising results with low minimum inhibitory concentrations (MICs). These compounds may exert their effects by targeting bacterial DNA gyrase, thereby inhibiting DNA replication .
Antituberculosis Potential
The anti-mycobacterial activity of related piperidine derivatives was assessed against Mycobacterium smegmatis and Mycobacterium abscessus. However, the specific compound this compound did not show significant inhibition at concentrations up to 100 µM, indicating limited efficacy against these strains .
Case Study: Antiviral Efficacy
A study involving a series of piperidine-based compounds revealed that modifications to the piperidine ring significantly influenced antiviral potency. The most effective compounds demonstrated EC50 values below 10 µM against EBOV and MARV, suggesting that structural optimization can enhance therapeutic potential .
Case Study: Antimicrobial Activity
In vitro assays conducted on various microbial strains highlighted the antibacterial properties of piperidine derivatives. One particular compound exhibited an MIC of 0.15 mg/mL against Staphylococcus aureus, showcasing the potential for developing new antimicrobial agents from this chemical class .
特性
IUPAC Name |
4-[3-(fluoromethyl)piperidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-8-10-2-1-7-15(9-10)12-5-3-11(4-6-12)13(16)17/h3-6,10H,1-2,7-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBUBQIXTDBDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















